molecular formula C15H13BrN2O2S B448750 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

Cat. No.: B448750
M. Wt: 365.2g/mol
InChI Key: PHCSNSQVABGBHK-FZHIPVGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure features a bromine atom attached to a benzene ring, which is further connected to a sulfonamide group and a phenylprop-2-enylidene moiety.

Scientific Research Applications

Preparation Methods

The synthesis of 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide typically involves a multi-step process. One common method includes the amidation reaction, where a bromobenzene derivative is reacted with a sulfonamide precursor under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells, and its inhibition can lead to reduced tumor growth and increased apoptosis . The compound interacts with the enzyme’s active site, blocking its activity and disrupting cellular processes.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamide derivatives, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide and 4-bromo-N,N,3-trimethylbenzenesulfonamide These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C15H13BrN2O2S

Molecular Weight

365.2g/mol

IUPAC Name

4-bromo-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide

InChI

InChI=1S/C15H13BrN2O2S/c16-14-8-10-15(11-9-14)21(19,20)18-17-12-4-7-13-5-2-1-3-6-13/h1-12,18H/b7-4+,17-12+

InChI Key

PHCSNSQVABGBHK-FZHIPVGDSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br

SMILES

C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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